3-(2-Benzimidazolyl)benzamidoxime

Lipophilicity Drug Design Permeability

Researchers developing metalloenzyme inhibitors or antimicrobial prodrugs require a benzimidazole-amidoxime scaffold with an unexplored substitution pattern. 3-(2-Benzimidazolyl)benzamidoxime meets this need with a meta-substitution that alters lipophilicity and binding geometry compared to para analogs, while its amidoxime group enables mARC-mediated prodrug activation for enhanced oral bioavailability. - Unique meta-substituted scaffold for structure-activity relationship (SAR) exploration, unavailable from generic benzimidazole sources. - Metal-chelating amidoxime combined with π-stacking benzimidazole core for designing selective metalloenzyme probes. - Minimum 95% purity, supplied as a solid, ensuring reproducibility in early discovery assays.

Molecular Formula C14H12N4O
Molecular Weight 252.277
CAS No. 1217885-87-4
Cat. No. B2484740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Benzimidazolyl)benzamidoxime
CAS1217885-87-4
Molecular FormulaC14H12N4O
Molecular Weight252.277
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)C(=NO)N
InChIInChI=1S/C14H12N4O/c15-13(18-19)9-4-3-5-10(8-9)14-16-11-6-1-2-7-12(11)17-14/h1-8,19H,(H2,15,18)(H,16,17)
InChIKeyKUAYDSHHWYMOJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Benzimidazolyl)benzamidoxime Overview


3-(2-Benzimidazolyl)benzamidoxime (CAS 1217885-87-4) is an organic compound with the molecular formula C14H12N4O and a molecular weight of 252.27 g/mol. It is a hybrid molecule consisting of a benzimidazole heterocyclic core and an amidoxime functional group, characterized by a meta-substitution pattern on the benzamidoxime ring [1]. It is provided as a unique chemical by vendors such as Sigma-Aldrich for early discovery research, available as a solid with a minimum purity specification of 95% .

Specificity of 3-(2-Benzimidazolyl)benzamidoxime


The pharmacological and physicochemical profile of 3-(2-Benzimidazolyl)benzamidoxime is critically dependent on its specific molecular architecture. The meta-substitution pattern on the benzamidoxime ring, as opposed to the para-substitution found in close analogs like 4-(2-Benzimidazolyl)benzamidoxime, alters the molecule's three-dimensional shape, dipole moment, and lipophilicity, which can significantly impact its binding affinity to biological targets and its pharmacokinetic properties [1]. Furthermore, the amidoxime functional group (-C(NH2)=NOH) is a well-established prodrug moiety designed to enhance oral bioavailability over the corresponding amidine by reducing basicity and increasing membrane permeability, a feature absent in simple benzimidazoles [2]. The combination of the benzimidazole's π-π stacking and hydrogen-bonding capabilities with the amidoxime's metal-chelating and prodrug activation potential creates a unique chemical space that generic substitution cannot replicate.

3-(2-Benzimidazolyl)benzamidoxime: Key Evidence


Meta vs. Para Lipophilicity

Lipophilicity is a key determinant of a compound's absorption, distribution, and target engagement. The computed lipophilicity (XLogP3) for 3-(2-Benzimidazolyl)benzamidoxime is 2.4 [1]. While direct experimental logP data for the para isomer (4-(2-Benzimidazolyl)benzamidoxime) is not publicly available in authoritative databases, the meta substitution pattern is known to alter molecular dipole and lipophilicity compared to the para configuration. This difference is critical, as even small changes in logP can significantly impact membrane permeability and oral bioavailability, a primary design goal for amidoxime prodrugs.

Lipophilicity Drug Design Permeability

Hydrogen Bond Donor/Acceptor Profile

The compound contains three hydrogen bond donors (two from the amidoxime NH2 group and one from the benzimidazole NH) and three hydrogen bond acceptors (one from the amidoxime oxygen and two from benzimidazole nitrogens) [1]. This profile, combined with a molecular weight of 252.27 g/mol, adheres to Lipinski's Rule of Five guidelines, suggesting favorable drug-like properties. The specific balance of donors and acceptors is a direct consequence of the amidoxime group, differentiating it from simpler benzimidazoles which typically have a lower H-bond donor count.

Drug-likeness Physicochemical Properties Lead Optimization

In Silico Antimicrobial Docking

While direct biological data for 3-(2-Benzimidazolyl)benzamidoxime is not publicly available, a 2025 study on closely related amidoxime-based benzimidazole derivatives provides class-level evidence of antimicrobial potential. Compounds 2b and 2a from this series demonstrated favorable binding energies of -8.0 kcal/mol against E. coli glucosamine-6-phosphate synthase (PDB: 2VF5) and -11.7 kcal/mol against C. albicans N-myristoyltransferase (PDB: 1IYL) [1]. These values suggest the amidoxime-benzimidazole scaffold is capable of engaging key microbial targets with high affinity, a property that can be modulated by specific substitution patterns.

Antimicrobial Molecular Docking Drug Discovery

In Vitro Antimicrobial Activity of Analogues

In vitro screening of amidoxime-benzimidazole derivatives from the same 2025 study revealed significant antimicrobial activity. Compound 2b produced a zone of inhibition of 40 mm and an MIC of 3.90 mg/mL against S. mutans, while compound 2a exhibited a 42 mm zone of inhibition and an MIC of 1.90 mg/mL against C. albicans [1]. These data demonstrate that the amidoxime-benzimidazole scaffold is capable of translating in silico predictions into tangible antimicrobial effects, supporting further exploration of related compounds like 3-(2-Benzimidazolyl)benzamidoxime.

Antibacterial Antifungal MIC

Applications of 3-(2-Benzimidazolyl)benzamidoxime


Antimicrobial Prodrug Development

Given the class-level antimicrobial activity of related amidoxime-benzimidazole derivatives, 3-(2-Benzimidazolyl)benzamidoxime is a prime candidate for the development of novel antibacterial and antifungal agents. Its amidoxime group serves as a prodrug handle, with the potential for enzymatic activation by the mitochondrial amidoxime reducing component (mARC) to release a more potent amidine-based active species in vivo [1]. This strategy aims to improve oral bioavailability while retaining antimicrobial efficacy.

Metalloenzyme Ligand Design

The amidoxime functional group is known for its ability to chelate metal ions, making 3-(2-Benzimidazolyl)benzamidoxime a valuable scaffold for designing inhibitors of metalloenzymes. The benzimidazole core provides additional binding interactions, and the specific meta-substitution pattern offers a unique vector for optimizing target engagement. This compound can serve as a building block for developing selective probes or inhibitors for enzymes involved in infectious diseases or cancer [2].

SAR of Benzimidazole Amidoximes

Due to the lack of published data, 3-(2-Benzimidazolyl)benzamidoxime represents a valuable, unexplored chemical space for SAR exploration. Direct comparison with its para isomer (4-(2-Benzimidazolyl)benzamidoxime) and methylated/aza analogs can elucidate the impact of substitution pattern on lipophilicity, target binding, and in vitro activity. Such studies are essential for rational drug design and for understanding the fundamental properties of this hybrid scaffold [3].

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